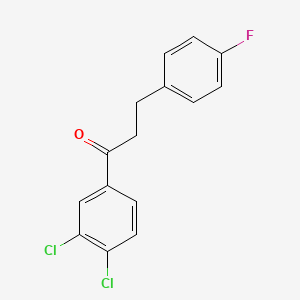

3',4'-Dichloro-3-(4-fluorophenyl)propiophenone

Description

3',4'-Dichloro-3-(4-fluorophenyl)propiophenone is a halogenated aromatic ketone featuring a propiophenone backbone substituted with chlorine atoms at the 3' and 4' positions of the phenyl ring and a 4-fluorophenyl group at the 3-position of the propyl chain. This compound belongs to a class of propiophenone derivatives, which are characterized by their ketone functional group and aromatic substituents.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-13-7-4-11(9-14(13)17)15(19)8-3-10-1-5-12(18)6-2-10/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFNRBHTAFOUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644599 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-74-6 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 3,4-dichlorophenylacetonitrile with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Propiophenone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 3',4'-Dichloro-3-(4-fluorophenyl)propiophenone with analogous compounds:

Structural Features and Substituent Effects

Key Observations :

- Electronic Effects: Chlorine and fluorine withdraw electron density, increasing reactivity toward nucleophilic attack.

Physicochemical Properties

Key Trends :

- Methoxy groups (e.g., in 3',5'-dichloro-4-methoxyphenyl analog) improve polarity, aiding solubility .

Biological Activity

3',4'-Dichloro-3-(4-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H12Cl2F

- Molecular Weight : 295.17 g/mol

This structure includes two chlorine atoms and a fluorine atom, which are significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism behind this activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cells. The cytotoxic effects were assessed using the MTT assay, revealing a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| U-87 | 15 |

The mechanism of action appears to involve the stabilization of p53 protein levels, which plays a crucial role in regulating the cell cycle and promoting apoptosis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition.

- Apoptosis Induction : In cancer cells, it activates pathways that lead to programmed cell death, potentially through p53 stabilization.

- Receptor Modulation : It may interact with various receptors involved in cell signaling pathways, influencing cellular responses.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as a therapeutic agent .

- Anticancer Research : Research conducted at a leading cancer institute demonstrated that treatment with this compound resulted in reduced viability of cancer cells and increased apoptosis markers .

- Pharmacological Evaluation : A comprehensive evaluation highlighted its potential as a lead compound for drug development aimed at treating infections and cancers due to its dual-action mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.